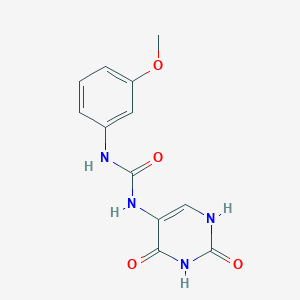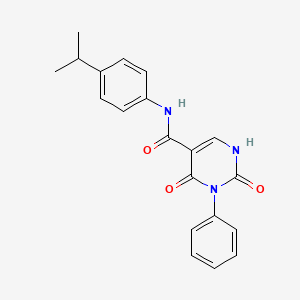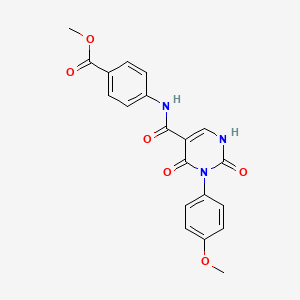
3-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-YL)-1-(3-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METTL3-IN-8 is a small molecule inhibitor specifically targeting the methyltransferase-like 3 (METTL3) enzyme. METTL3 is a key component of the N6-methyladenosine (m6A) methyltransferase complex, which plays a crucial role in RNA modification. The inhibition of METTL3 has been shown to have significant implications in various biological processes, including cancer progression and immune response modulation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of METTL3-IN-8 involves multiple steps, starting from commercially available precursors. The key steps typically include:
Formation of the core structure: This involves the construction of the central scaffold through a series of condensation and cyclization reactions.
Functional group modifications: Introduction of specific functional groups to enhance binding affinity and specificity towards METTL3.
Purification and characterization: The final compound is purified using chromatographic techniques and characterized using spectroscopic methods such as NMR and mass spectrometry.
Industrial Production Methods
Industrial production of METTL3-IN-8 follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
METTL3-IN-8 primarily undergoes:
Substitution reactions: Involving the replacement of functional groups to modify its chemical properties.
Oxidation and reduction reactions: To alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Substitution reactions: Typically involve nucleophilic or electrophilic reagents under mild to moderate conditions.
Oxidation reactions: Often use oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction reactions: Commonly employ reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions are typically derivatives of METTL3-IN-8 with modified functional groups, which can be further analyzed for their biological activity and specificity .
Applications De Recherche Scientifique
METTL3-IN-8 has a wide range of applications in scientific research:
Cancer research: It has been shown to inhibit the growth of various cancer cell lines by targeting METTL3, which is often upregulated in tumors.
Epigenetics: Used to study the role of m6A modifications in gene expression and RNA metabolism.
Immunology: Investigated for its potential to modulate immune responses by affecting RNA stability and translation.
Drug development: Serves as a lead compound for developing new therapeutics targeting RNA methylation pathways.
Mécanisme D'action
METTL3-IN-8 exerts its effects by binding to the active site of METTL3, thereby inhibiting its methyltransferase activity. This inhibition prevents the methylation of adenosine residues in RNA, leading to alterations in RNA stability, splicing, and translation. The compound specifically targets the METTL3/METTL14 heterodimer, which is responsible for the majority of m6A modifications in mRNA .
Comparaison Avec Des Composés Similaires
Similar Compounds
STM2457: Another METTL3 inhibitor with a similar mechanism of action.
METTL3-IN-1: A structurally related compound with comparable inhibitory effects on METTL3.
Uniqueness
METTL3-IN-8 is unique due to its high specificity and potency towards METTL3. It has been shown to have a more favorable pharmacokinetic profile and better bioavailability compared to other inhibitors .
Propriétés
Formule moléculaire |
C12H12N4O4 |
|---|---|
Poids moléculaire |
276.25 g/mol |
Nom IUPAC |
1-(2,4-dioxo-1H-pyrimidin-5-yl)-3-(3-methoxyphenyl)urea |
InChI |
InChI=1S/C12H12N4O4/c1-20-8-4-2-3-7(5-8)14-12(19)15-9-6-13-11(18)16-10(9)17/h2-6H,1H3,(H2,14,15,19)(H2,13,16,17,18) |
Clé InChI |
BVHWRFUNBXLLDW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)NC(=O)NC2=CNC(=O)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-methylphenyl)methyl]-1-[4-(trifluoromethyl)phenyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B11283609.png)

![1,9-dimethyl-N-(3-methylbutyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B11283631.png)
![2-{4-[3-(4-Methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazin-1-YL}pyrimidine](/img/structure/B11283635.png)
![Ethyl 3-({[1-(4-fluorophenyl)-3-(2-methoxyethyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11283648.png)
![N-(3-methoxyphenyl)-2-(15-oxo-17-oxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-14-yl)acetamide](/img/structure/B11283653.png)
![3'-(4-Fluorophenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11283660.png)
![Ethyl 4-({[3-(4-methoxybenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11283670.png)
![N4-(4-chlorophenyl)-N6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11283672.png)
![4-(2-methoxyphenyl)-1-(4-methylphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B11283679.png)
![N~4~-(3-chlorophenyl)-N~6~-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11283681.png)

![[7-(4-methylphenyl)-5-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](4-nitrophenyl)methanone](/img/structure/B11283697.png)
![5-(4-ethoxy-3-methoxyphenyl)-4-hydroxy-2-phenyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B11283705.png)
